![molecular formula C14H11FN2 B385046 1-[(2-Fluorophenyl)methyl]benzimidazole CAS No. 615279-08-8](/img/structure/B385046.png)
1-[(2-Fluorophenyl)methyl]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(2-Fluorophenyl)methyl]benzimidazole”, also known as FBMI, is a chemical compound comprising a benzimidazole ring and a fluorophenyl-substituent. Benzimidazole is a heterocyclic aromatic organic compound, which may be viewed as fused rings of the aromatic compounds benzene and imidazole .
Synthesis Analysis
Benzimidazole is produced by condensation of o-phenylenediamine with formic acid . A series of 3,4,5-trimethoxybenzylbenzimidazole derivatives were developed, among which a compound similar to FBMI emerged as a potent inhibitor of Helicobacter pylori growth and pathogenesis of host cells .
Molecular Structure Analysis
The molecular weight of FBMI is 226.25g/mol. The structure of benzimidazole derivatives is crucial for their biological activity. Substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences the anti-inflammatory activity .
Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . An acid-catalyzed reaction mechanism was suggested based on the identification of intermediate arylamides .
Mechanism of Action
Target of Action
For instance, they have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Some benzimidazole derivatives have also been found to act as potent urease inhibitors .
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit the activity of enzymes such as urease . The interaction of these compounds with their targets often leads to changes in the target’s function, which can result in the observed biological effects.
Biochemical Pathways
For instance, benzimidazole derivatives that act as urease inhibitors would affect the urea cycle .
Result of Action
For instance, benzimidazole derivatives that act as urease inhibitors can prevent the breakdown of urea, thereby affecting nitrogen metabolism .
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(2-Fluorophenyl)methyl]benzimidazole in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it a reliable and consistent reagent for scientific research. However, one of the limitations of using FMBI is its relatively high cost compared to other commonly used reagents.
Future Directions
There are several future directions for the study of 1-[(2-Fluorophenyl)methyl]benzimidazole. One of the potential areas of research is the development of novel therapeutic agents based on the compound. FMBI has shown promising results in preclinical studies as a potential anti-cancer agent, and further research is needed to evaluate its efficacy and safety in clinical trials. Additionally, the mechanism of action of FMBI needs to be further elucidated to understand its full potential as a therapeutic agent. Finally, the synthesis of FMBI can be optimized to reduce its cost and increase its availability for scientific research.
Synthesis Methods
The synthesis of 1-[(2-Fluorophenyl)methyl]benzimidazole is a multi-step process that involves the use of various reagents and catalysts. One of the commonly used methods for synthesizing FMBI is the reaction of 2-fluorobenzylamine with o-phenylenediamine in the presence of a Lewis acid catalyst. The reaction proceeds through a series of steps involving cyclization, elimination, and condensation reactions, resulting in the formation of FMBI.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]benzimidazole has been studied extensively for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. FMBI has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-[(2-Fluorophenyl)methyl]benzimidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The interaction between this compound and these enzymes involves binding to the active site, leading to the inhibition of enzyme activity and subsequent disruption of cellular processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. It influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism. Additionally, this compound has been reported to affect mitochondrial function, resulting in decreased ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of target enzymes, such as topoisomerases and kinases, preventing their normal function. The inhibition of these enzymes disrupts DNA replication and cell division, ultimately leading to cell death. Additionally, this compound can modulate the expression of genes involved in apoptosis, cell cycle regulation, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s effects on cellular function may diminish over time due to adaptive cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity. At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. The metabolic flux of this compound can influence its bioavailability and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific cellular compartments can affect its activity and function. For example, its accumulation in the mitochondria can lead to mitochondrial dysfunction and apoptosis .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it interacts with DNA and nuclear proteins, or to the mitochondria, where it affects mitochondrial function. The subcellular localization of this compound can influence its therapeutic effects and potential side effects .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c15-12-6-2-1-5-11(12)9-17-10-16-13-7-3-4-8-14(13)17/h1-8,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPLWEQRXICZLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C32)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

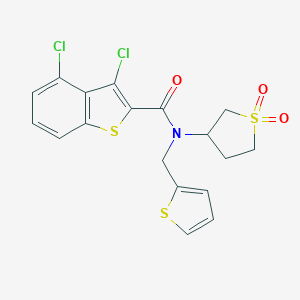
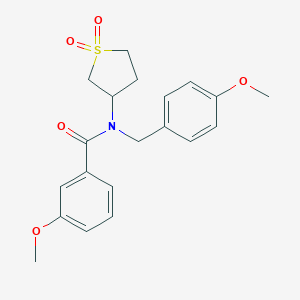
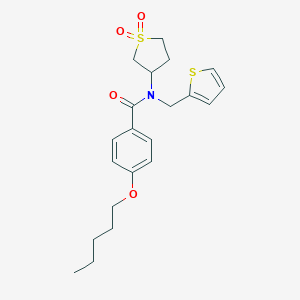
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxybenzamide](/img/structure/B384970.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-3-methoxybenzamide](/img/structure/B384971.png)

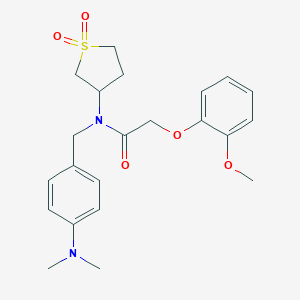
![4-bromo-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide](/img/structure/B384975.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-3,4,5-trimethoxybenzamide](/img/structure/B384977.png)
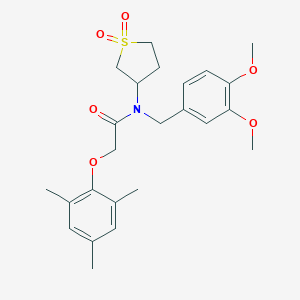


![(5Z)-2-(2-bromophenyl)-5-(1-ethyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B384986.png)
